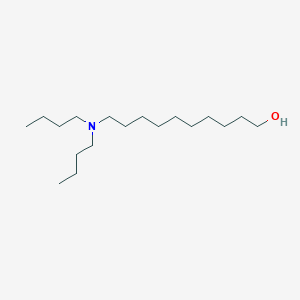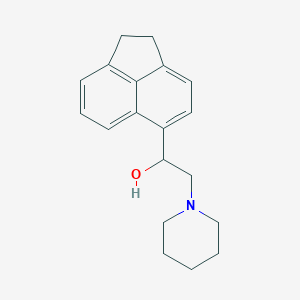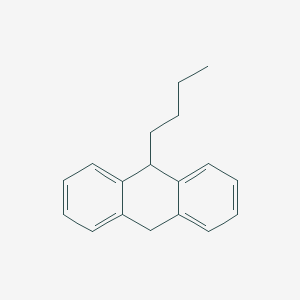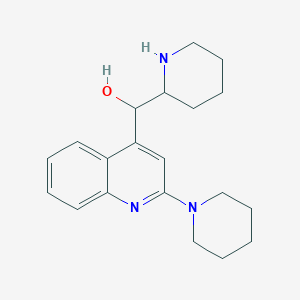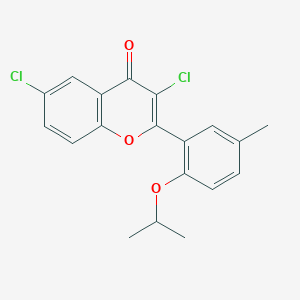
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a propane-2-thione bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione typically involves the condensation of 3-ethylbenzothiazolium salts with a suitable dithiocarbonyl compound. One common method is as follows:
Starting Materials: 3-ethylbenzothiazolium bromide and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The 3-ethylbenzothiazolium bromide is dissolved in ethanol, followed by the addition of carbon disulfide and sodium ethoxide. The mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Isolation: The product is isolated by filtration, washed with ethanol, and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(benzothiazol-2-ylidene)propane-2-thione: Lacks the ethyl groups on the benzothiazole rings.
1,3-Bis(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione: Contains methyl groups instead of ethyl groups.
1,3-Bis(3-phenyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione: Contains phenyl groups instead of ethyl groups.
Uniqueness
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione is unique due to the presence of ethyl groups on the benzothiazole rings, which can influence its chemical reactivity, solubility, and interaction with other molecules. This structural variation can lead to differences in its physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13242-19-8 |
|---|---|
Molekularformel |
C21H20N2S3 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
1,3-bis(3-ethyl-1,3-benzothiazol-2-ylidene)propane-2-thione |
InChI |
InChI=1S/C21H20N2S3/c1-3-22-16-9-5-7-11-18(16)25-20(22)13-15(24)14-21-23(4-2)17-10-6-8-12-19(17)26-21/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
UMJLVMPELKWYRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC(=S)C=C3N(C4=CC=CC=C4S3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

